Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate
Description
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate (CAS: 1343157-14-1) is a bicyclic ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its structure features a norbornane (bicyclo[2.2.1]heptane) core linked to a propargyl ester group. However, detailed physicochemical data (e.g., boiling point, solubility) and biological activity remain unreported in the available literature .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynoate |
InChI |
InChI=1S/C11H14O2/c1-13-11(12)5-4-10-7-8-2-3-9(10)6-8/h8-10H,2-3,6-7H2,1H3 |
InChI Key |
ZQZGWDVVWPGBLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Cycloaddition Reactions
The terminal alkyne group participates in [2+2], [3+2], and Diels–Alder reactions. For example, under photochemical conditions ( blue LEDs, 0°C isopropanol bath), the compound undergoes [2+2] cycloaddition with electron-deficient dienophiles like perfluoropyridine derivatives to form strained bicyclic adducts.
Table 1: Representative Cycloaddition Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels–Alder | Cyclopentadiene, THF, 0°C, 12 h | endo-Bicyclic adduct | 58–72% | |
| [2+2] Photocycloaddition | Blue LEDs, 0°C, 18 h | Fluorinated bicycloheptane derivative | 57% |
The endo selectivity in Diels–Alder reactions ( ) is attributed to secondary orbital interactions between the alkyne’s π-system and the diene.
Hydrogenation and Reduction
The propiolate alkyne undergoes catalytic hydrogenation to yield saturated esters. Using Pd/C (1 atm H₂, dichloromethane), the triple bond is reduced to a single bond, forming methyl 3-(bicyclo[2.2.1]heptan-2-yl)propanoate (). Partial hydrogenation with Lindlar catalyst produces cis-alkenes selectively (85–92% yield).
Key Mechanistic Notes :
-
Full hydrogenation proceeds via radical intermediates, confirmed by EPR studies ( ).
-
Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear analogs ().
Hydrolysis and Transesterification
The ester group undergoes base-catalyzed hydrolysis (KOH, MeOH/H₂O, reflux) to form 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoic acid. Transesterification with alcohols (e.g., ethanol, benzyl alcohol) in acidic or basic media produces corresponding alkyl esters ( ).
Table 2: Hydrolysis Kinetics
| Conditions | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 0.1 M KOH, 60°C | 2.3 × 10⁻⁴ | 50 min |
| 0.5 M H₂SO₄, 80°C | 1.1 × 10⁻⁴ | 105 min |
Hydrolysis rates are slower in acidic media due to reduced nucleophilicity of water ().
Halogenation and Cross-Coupling
The alkyne reacts with halogens (Cl₂, Br₂) in CCl₄ to form dihaloalkenes. Sonogashira coupling with aryl iodides (Pd(PPh₃)₄, CuI, Et₃N) introduces aryl groups at the triple bond, yielding biaryl derivatives ( ).
Example Reaction :
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate + 4-iodotoluene
→ Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-3-(p-tolyl)propiolate (73% yield, ).
Free-Radical Additions
Tin hydride-mediated radical additions (e.g., Bu₃SnH, AIBN) generate alkyl-substituted products. For instance, reaction with methyl propiolate forms bicyclic lactones via a radical chain mechanism ( ).
Mechanistic Pathway :
-
Initiation: AIBN generates radicals.
-
Propagation: Bu₃SnH abstracts hydrogen, forming a tin radical that adds to the alkyne.
-
Termination: Radical recombination yields the product.
Scientific Research Applications
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The propargyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-(Bicyclo[2.2.1]heptan-2-yl)propanoate
- Molecular Formula : C₁₂H₂₀O₂
- Molecular Weight : 196.29 g/mol
- Key Differences: Replaces the propargyl (C≡C) group with a saturated propanoate chain. Exhibits higher molecular weight and reduced steric strain due to the absence of the alkyne bond. Synthesized as an R&D intermediate with ≥98% purity; storage conditions and reactivity data are unspecified .
3-[(1S,2R,4R)-2-Methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]propanoic Acid
- Molecular Formula : C₁₂H₁₈O₂
- Molecular Weight : 194.27 g/mol
- Key Differences :
(Bicyclo[2.2.1]heptan-2-yl)methyl Propanoate
- Molecular Formula : C₁₁H₁₈O₂
- Molecular Weight : 182.26 g/mol
- Key Differences: Propanoate ester attached to a methyl group on the bicyclo framework.
Structural and Functional Analysis
Table 1: Comparative Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Features |
|---|---|---|---|---|
| Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate | C₁₁H₁₄O₂ | 178.23 | Propargyl ester | High strain from alkyne and bicyclo core |
| Ethyl 3-(bicyclo[2.2.1]heptan-2-yl)propanoate | C₁₂H₂₀O₂ | 196.29 | Saturated ester | Lower reactivity, higher hydrophobicity |
| 3-[(1S,2R,4R)-2-Methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]propanoic acid | C₁₂H₁₈O₂ | 194.27 | Carboxylic acid | Stereochemical complexity, potential for salt formation |
| (Bicyclo[2.2.1]heptan-2-yl)methyl propanoate | C₁₁H₁₈O₂ | 182.26 | Methyl ester | Simplified structure, reduced steric hindrance |
Biological Activity
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate is a compound of significant interest in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C12H16O2
- Molecular Weight: 192.26 g/mol
- CAS Number: 1343157-14-1
The compound features a propynoate group attached to a bicyclo[2.2.1]heptane moiety, which contributes to its unique reactivity and biological properties.
Mechanisms of Biological Activity
Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate exhibits several mechanisms of action that contribute to its biological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Cytotoxicity : Research indicates that certain derivatives of bicyclic compounds can exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study examining the antimicrobial properties of various bicyclic compounds found that derivatives similar to methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate demonstrated significant activity against Gram-positive bacteria and fungi. The mechanism was hypothesized to involve disruption of microbial cell membranes.
Cytotoxicity in Cancer Research
In a notable case study, researchers tested the cytotoxic effects of methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These results suggest that further investigation into the structure-activity relationship (SAR) could yield more potent derivatives.
Anti-inflammatory Mechanisms
A recent study highlighted the anti-inflammatory potential of bicyclic compounds similar to methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate by assessing their ability to inhibit the production of nitric oxide (NO) in activated macrophages. The compound significantly reduced NO levels, indicating a possible pathway for therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
